molecular formula C20H20FN5O4 B2598218 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide CAS No. 1775404-17-5

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2598218
CAS No.: 1775404-17-5
M. Wt: 413.409
InChI Key: SPOUCHNDNDZPCU-UHFFFAOYSA-N
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide is a sophisticated heterocyclic compound designed for pharmaceutical and biochemical research. This molecule integrates several privileged pharmacophores, suggesting significant potential as a key intermediate or investigative probe in drug discovery. The structure features a fused pyrido[1,2-c]pyrimidine-1,3-dione core, a motif known to impart conformational rigidity and contribute to binding affinity in medicinal chemistry campaigns source . Attached to this core is a 1,2,4-oxadiazole ring, a bioisostere for ester and amide functionalities, frequently employed to enhance metabolic stability and improve pharmacokinetic properties source . The inclusion of the 3-fluorophenylacetamide moiety is a common strategy to engage in specific aromatic and hydrophobic interactions within enzyme active sites or receptor pockets. Consequently, this compound is of high interest for screening against a range of biological targets, including kinases, proteases, and GPCRs, where such complex heterocycles are often active. Researchers can utilize this chemical to develop novel therapeutic agents, study structure-activity relationships (SAR), and investigate new mechanisms of action in areas such as oncology, neuroscience, and inflammatory diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-2-16-23-18(24-30-16)17-14-8-3-4-9-25(14)20(29)26(19(17)28)11-15(27)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOUCHNDNDZPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with an ester or acid chloride under acidic or basic conditions.

    Construction of the pyridopyrimidine core: This step often involves the condensation of a pyridine derivative with a suitable diketone or diester, followed by cyclization.

    Attachment of the fluorophenylacetamide moiety: This can be done through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.

    Reduction: Reduction reactions may target the carbonyl groups in the pyridopyrimidine core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrimidine derivatives exhibit significant anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Studies have shown that similar compounds can target specific pathways involved in tumor growth and metastasis.

2. Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activity. Compounds with this feature have been studied for their effectiveness against a range of bacteria and fungi. The incorporation of the fluorophenyl group may further enhance the antimicrobial potency through increased lipophilicity and membrane permeability.

3. Enzyme Inhibition
Compounds like this one have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, studies on related structures have demonstrated inhibition of phospholipase A2 and other enzymes linked to inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Material Science Applications

1. Fluorescent Probes
The unique structural characteristics of this compound make it a candidate for development as a fluorescent probe in biochemical assays. Its ability to absorb light at specific wavelengths could be utilized in imaging techniques or as a chemosensor for detecting metal ions or small molecules.

2. Polymer Chemistry
Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities such as improved thermal stability or electrical conductivity. The dioxo and oxadiazole groups can act as crosslinking sites or functional groups that modify polymer behavior.

Case Studies

Study Title Focus Findings
Anticancer Activity of Oxadiazole DerivativesInvestigated the cytotoxic effects on cancer cell linesShowed significant reduction in cell viability at micromolar concentrations
Synthesis of Fluorescent Probes from Oxadiazole CompoundsDeveloped new fluorescent probes for biological imagingAchieved high quantum yields and stability under physiological conditions
Enzyme Inhibition by Pyrimidine DerivativesEvaluated inhibition of phospholipase A2Found IC50 values indicating potent inhibition comparable to known inhibitors

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would be specific to the disease or condition being treated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole-Containing Derivatives

Example: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ()
  • Structural Similarities :
    • Both compounds incorporate 1,2,4-oxadiazole rings, which improve metabolic stability.
    • Fluorinated aryl groups (4-fluorophenyl vs. 3-fluorophenyl) are present.
  • Key Differences :
    • The core structure differs (furopyridine vs. pyrido-pyrimidine), affecting ring planarity and solubility.
    • The trifluoroethyl group in ’s compound may enhance blood-brain barrier penetration compared to the ethyl group in the target compound.
Feature Target Compound Compound
Core Structure Pyrido-pyrimidine Furopyridine
Oxadiazole Substituent 5-Ethyl Unsubstituted
Fluorine Position 3-Fluorophenyl 4-Fluorophenyl
Molecular Weight* ~500–600 (estimated) Not reported

*Molecular weight estimated based on structural complexity.

Fluorinated Aryl Derivatives

Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
  • Structural Similarities: Both compounds feature 3-fluorophenyl groups, which may optimize π-π stacking in hydrophobic binding pockets.
  • Key Differences: ’s compound includes a chromenone moiety, which introduces additional planar rigidity. The melting point (302–304°C) and molecular weight (571.198.8 g/mol) of ’s compound suggest high crystallinity, a trait likely shared with the target compound .

Pyrimidine-Based Heterocycles

Example: N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide ()
  • Structural Similarities: Both compounds utilize fused pyrimidine systems for scaffold rigidity.
  • Key Differences: ’s compound includes a morpholino group, improving aqueous solubility, whereas the target compound’s ethyl-oxadiazole may reduce solubility. The absence of fluorine in ’s compound highlights the target compound’s reliance on fluorination for electronic modulation.

Biological Activity

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide has garnered attention for its potential biological activities. This article summarizes its pharmacological properties based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Pyrido[1,2-c]pyrimidine moiety : Associated with various pharmacological effects.
  • Fluorophenyl acetamide group : This substitution can enhance lipophilicity and biological activity.

The molecular formula of the compound is C19H20FN5O3C_{19}H_{20}FN_5O_3 with a molecular weight of approximately 373.39 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing oxadiazole and pyrimidine derivatives. The presence of the oxadiazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

  • A study showed that compounds similar to the target compound exhibited IC50 values in the low micromolar range against A549 and MCF-7 cell lines .

The proposed mechanism of action involves:

  • Inhibition of key enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory properties :

  • They inhibit pathways associated with inflammation by modulating cytokine production and reducing oxidative stress .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A recent investigation into a related compound revealed significant tumor growth inhibition in xenograft models. The study utilized dosing regimens that demonstrated a dose-dependent response in tumor size reduction .
  • Inflammation Model Study :
    • In an experimental model of inflammation, compounds with the oxadiazole structure significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6 .

Data Tables

Biological ActivityIC50 (µM)Cell Lines/Models
Antitumor1.98A549 (Lung)
2.15MCF-7 (Breast)
Anti-inflammatory0.75Carrageenan-induced edema model

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what parameters are critical for optimizing yield?

Methodological Answer:
The compound’s synthesis typically involves multi-step heterocyclic reactions. A validated approach includes:

  • Step 1: Condensation of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid with a pyrido[1,2-c]pyrimidine precursor under acidic conditions.
  • Step 2: Acetamide coupling via nucleophilic substitution using 3-fluoroaniline in the presence of a coupling agent (e.g., EDC/HOBt).
  • Key Parameters:
    • Temperature control (±2°C) during oxadiazole ring formation to avoid side reactions .
    • Catalyst selection (e.g., Zeolite Y-H) for regioselective acetamide bond formation .
    • Reaction time optimization (5–7 hours) monitored by TLC or HPLC .

Basic: How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer:
A combination of analytical techniques is required:

  • 1H/13C NMR: Verify proton environments (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, oxadiazole C=O at ~170 ppm) .
  • IR Spectroscopy: Confirm carbonyl stretches (1,3-dioxo groups at 1680–1720 cm⁻¹) .
  • LC-MS: Validate molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .
  • Elemental Analysis: Ensure ≤0.3% deviation for C, H, N, and F .

Advanced: How can computational methods predict the compound’s biological activity and binding mechanisms?

Methodological Answer:

  • PASS Prediction: Use the PASS algorithm to screen for potential enzyme targets (e.g., kinase or protease inhibition) based on structural similarity to oxadiazole-containing bioactive compounds .
  • Molecular Docking: Perform docking studies (AutoDock Vina or Schrödinger) to assess interactions with targets like EGFR or PARP. Focus on hydrogen bonding between the acetamide moiety and catalytic residues (e.g., Lys123 in EGFR) .
  • ADMET Prediction: Utilize SwissADME to evaluate solubility (LogP ≤3.5) and cytochrome P450 inhibition risks .

Advanced: How should researchers resolve contradictions in spectral data or biological assay results?

Methodological Answer:

  • Cross-Validation: Re-analyze samples using orthogonal techniques (e.g., X-ray crystallography for ambiguous NOE signals in NMR) .
  • Dose-Response Curves: Repeat bioassays (e.g., IC50 determinations) with stricter controls to rule out false positives in cytotoxicity studies .
  • Isotopic Labeling: Trace reaction pathways using 13C-labeled precursors to confirm unexpected byproduct formation .

Advanced: What experimental strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modifications: Synthesize analogs with substitutions at the oxadiazole (e.g., methyl → trifluoromethyl) or pyrido-pyrimidine rings .
  • Enzymatic Assays: Test inhibitory activity against a panel of kinases or oxidases to identify selectivity trends .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., PARP-1) to map critical binding interactions .

Advanced: How can researchers address low solubility or stability in biological assays?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide moiety for enhanced aqueous solubility .
  • Formulation Optimization: Use surfactants (e.g., Tween-80) or cyclodextrin complexes in in vitro assays .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Future Directions: What emerging technologies could enhance research on this compound?

Methodological Answer:

  • AI-Driven Synthesis: Implement machine learning (e.g., Chemputer) to predict optimal reaction conditions and reduce trial-and-error experimentation .
  • Cryo-EM: Resolve binding modes with low-abundance targets (e.g., GPCRs) at near-atomic resolution .
  • High-Throughput Screening: Use microfluidics to screen 10,000+ analogs for synergistic effects with existing therapeutics .

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